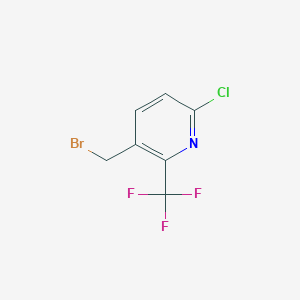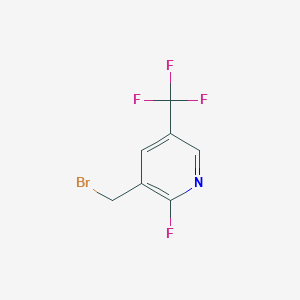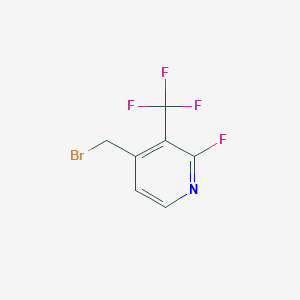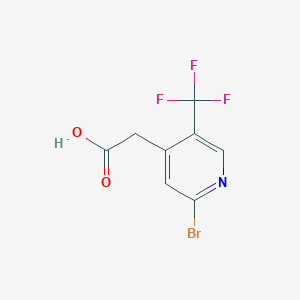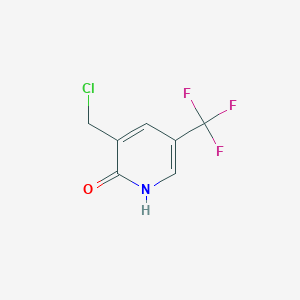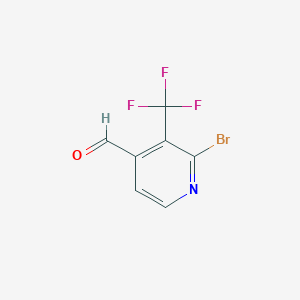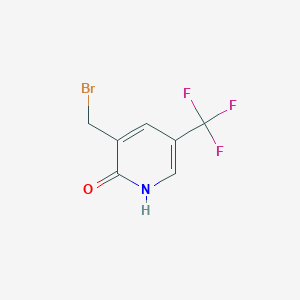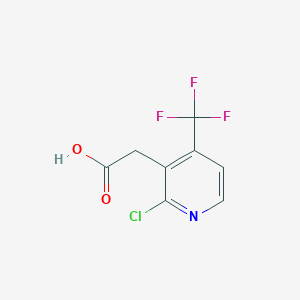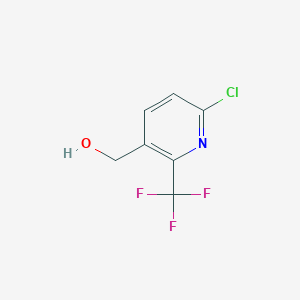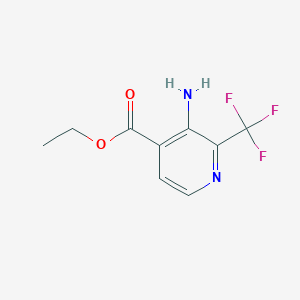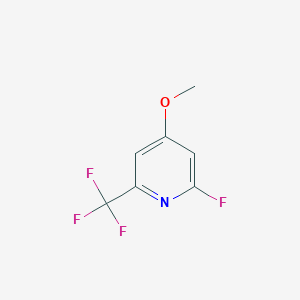
Taranabant ((1R,2R)stereoisomer)
Descripción general
Descripción
Taranabant ((1R,2R)stereoisomer) is the R-enantiomer of Taranabant . It is a highly potent and selective cannabinoid 1 (CB1) receptor inverse agonist . The IUPAC name for Taranabant ((1R,2R)stereoisomer) is N-((2R,3R)-4-(4-chlorophenyl)-3-(3-cyanophenyl)butan-2-yl)-2-methyl-2-((5-(trifluoromethyl)pyridin-2-yl)oxy)propanamide .
Molecular Structure Analysis
The molecular weight of Taranabant ((1R,2R)stereoisomer) is 515.96 . The InChI code for this compound is 1S/C27H25ClF3N3O2/c1-17(34-25(35)26(2,3)36-24-12-9-21(16-33-24)27(29,30)31)23(14-18-7-10-22(28)11-8-18)20-6-4-5-19(13-20)15-32/h4-13,16-17,23H,14H2,1-3H3,(H,34,35)/t17-,23+/m1/s1 .Physical and Chemical Properties Analysis
Taranabant ((1R,2R)stereoisomer) is a solid substance with a white to off-white color . The storage temperature is 28 C .Aplicaciones Científicas De Investigación
Obesity and Weight Loss
Taranabant, a cannabinoid 1 receptor (CB1R) inverse agonist, has been extensively studied for its potential in obesity treatment. Research shows that taranabant can induce significant weight loss by decreasing caloric intake and increasing energy expenditure and fat oxidation. This effect was observed over a range of doses in obese subjects, demonstrating its potential as an obesity therapy. However, some clinical adverse events, including gastrointestinal and psychiatric effects, were noted (Addy et al., 2008).
Pharmacokinetics
A population pharmacokinetic model was developed for taranabant to estimate pharmacokinetic parameters and identify the influence of various covariates. The study found that taranabant's pharmacokinetic profile can be adequately described by a three-compartment model with first-order absorption and elimination. This study indicates that clinical dose adjustment based on covariate effects is not necessary (Li et al., 2010).
Safety and Tolerability
The safety, tolerability, pharmacokinetics, and pharmacodynamics of taranabant were evaluated in a double-blind, placebo-controlled study. The study revealed that taranabant has pharmacokinetic characteristics suitable for once-daily dosing. However, clinical adverse experiences associated with taranabant were generally mild and transient, including nausea, headache, and drowsiness (Addy et al., 2008).
Drug-Drug Interactions
Investigations into the influence of taranabant on other medications showed that coadministration with oral contraceptives did not lead to clinically meaningful alterations in their pharmacokinetic profiles. This is important for understanding the potential drug-drug interactions of taranabant, especially in the context of chronic conditions like obesity (Schwartz et al., 2009).
Mechanism of Action
The mechanism of action of taranabant and similar CB1R inverse agonists includes a reduction in food intake and an increase in energy expenditure. At the tissue level, fat mass reduction, liver lipid reduction, and improved insulin sensitivity have been shown. These effects are primarily explained by the action of CB1R inverse agonists on the central nervous system and their indirect influence on tissue metabolism through the autonomic nervous system (Fong & Heymsfield, 2009).
Weight Maintenance
A study evaluated the efficacy of taranabant in combination with weight maintenance counseling for sustaining weight loss achieved with a low-calorie diet. The study found that taranabant, combined with behavioral counseling, was effective in maintaining weight loss, although psychiatric-related adverse events were noted at higher doses (Wadden et al., 2010).
Mecanismo De Acción
Target of Action
Taranabant ((1R,2R)stereoisomer) is the R-enantiomer of Taranabant . The primary target of Taranabant is the cannabinoid 1 (CB1) receptor . The CB1 receptor is predominantly expressed in the central nervous system and plays a crucial role in mediating various pharmacological effects of drugs .
Mode of Action
Taranabant is a highly potent and selective inverse agonist of the CB1 receptor . An inverse agonist is a type of drug that binds to the same receptor as an agonist but induces a pharmacological response opposite to that agonist. Taranabant, by being an inverse agonist, inhibits the activity of the CB1 receptor .
Biochemical Pathways
By acting as an inverse agonist at the CB1 receptor, Taranabant can potentially influence these processes .
Pharmacokinetics
The solubility of the compound in dmso is reported to be 100 mg/ml , which could potentially impact its bioavailability.
Result of Action
The molecular and cellular effects of Taranabant’s action are likely to be diverse, given the wide range of physiological processes in which the CB1 receptor is involved. As an inverse agonist of the CB1 receptor, Taranabant could potentially lead to decreased appetite, altered pain sensation, and changes in mood and memory .
Safety and Hazards
Propiedades
IUPAC Name |
N-[(2R,3R)-4-(4-chlorophenyl)-3-(3-cyanophenyl)butan-2-yl]-2-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]oxypropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25ClF3N3O2/c1-17(34-25(35)26(2,3)36-24-12-9-21(16-33-24)27(29,30)31)23(14-18-7-10-22(28)11-8-18)20-6-4-5-19(13-20)15-32/h4-13,16-17,23H,14H2,1-3H3,(H,34,35)/t17-,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLYKJCMUNUWAGO-HXOBKFHXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CC1=CC=C(C=C1)Cl)C2=CC=CC(=C2)C#N)NC(=O)C(C)(C)OC3=NC=C(C=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H](CC1=CC=C(C=C1)Cl)C2=CC=CC(=C2)C#N)NC(=O)C(C)(C)OC3=NC=C(C=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25ClF3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


